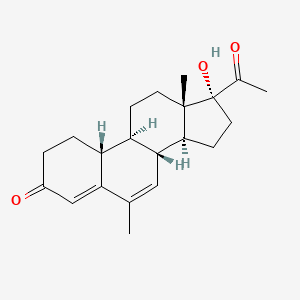

Nomegestrol

Descripción general

Descripción

Es el compuesto principal del acetato de nomegestrol, el cual es ampliamente utilizado en diversas aplicaciones médicas, incluyendo pastillas anticonceptivas, terapia hormonal para la menopausia y el tratamiento de trastornos ginecológicos . El this compound en sí mismo fue patentado en 1975 pero nunca fue comercializado .

Aplicaciones Científicas De Investigación

El acetato de nomegestrol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de síntesis y reactividad esteroidea.

Biología: Investigado por sus efectos en diversos sistemas biológicos, incluyendo los sistemas reproductivo y endocrino.

Medicina: Utilizado en anticonceptivos orales, terapia hormonal para la menopausia y tratamiento de trastornos ginecológicos

Industria: Empleado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

El acetato de nomegestrol ejerce sus efectos al unirse al receptor de progesterona, imitando la acción de la progesterona natural. Esta unión conduce a la activación de genes específicos involucrados en la regulación del ciclo menstrual y el mantenimiento del embarazo. El acetato de this compound también exhibe actividad antiandrogénica, lo que contribuye a sus efectos terapéuticos en condiciones como la endometriosis y el trastorno disfórico premenstrual .

Compuestos similares:

- Acetato de medroxiprogesterona

- Acetato de megestrol

- Dienogest

Comparación: El acetato de this compound es único debido a su alta selectividad para el receptor de progesterona y sus efectos mínimos androgénicos, estrogénicos y glucocorticoides. A diferencia del acetato de medroxiprogesterona y el acetato de megestrol, el acetato de this compound tiene un perfil de seguridad más favorable y menos efectos secundarios. Dienogest, otro compuesto similar, también se utiliza en el tratamiento de la endometriosis, pero tiene propiedades farmacocinéticas y aplicaciones clínicas diferentes .

Análisis Bioquímico

Biochemical Properties

Nomegestrol is a 19-norprogesterone-derived progesterone receptor agonist . It binds specifically to the progesterone receptor, and is relatively lacking in affinity for other steroid receptors . It exerts strong antiestrogenic effects at the level of the endometrium and has potent antigonadotropic activity . It also has partial antiandrogenic activity .

Cellular Effects

This compound has been shown to inhibit the growth of human endometrial cancer cells (RL95-2) in vitro and suppress the growth of xenografts in the nude mice bearing the cell line of RL95-2 in vivo . This effect could be related to the upregulating expression of SUFU and Wnt7a .

Molecular Mechanism

The antigonadotropic action of this compound is mediated, like other progestins, at the hypothalamic and pituitary level . It also stimulates the activity of estrogen sulfotransferase, an enzyme that converts E1 to E1S or E2 to E2S in hormone-dependent human breast cancer cells .

Temporal Effects in Laboratory Settings

This compound exhibits a terminal half-life of approximately 50 hours after oral administration . This suggests that it has a relatively long-lasting effect in the body.

Dosage Effects in Animal Models

In animal models, this compound inhibited ovulation in rats and monkeys at dosages of 2.5 mg/kg and 1 mg/kg, respectively

Metabolic Pathways

This compound is metabolized in the liver via the cytochrome P450 (CYP) system . Hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del acetato de nomegestrol involucra varios pasos. Un método incluye la reacción de un compuesto precursor en presencia de un catalizador, como Rh-Binap, bajo condiciones de reacción suaves. El producto de reacción se somete luego a separación sólido-líquido, desolvatación y recristalización para obtener el producto final .

Métodos de producción industrial: La producción industrial del acetato de this compound típicamente involucra la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El uso de catalizadores reciclables y técnicas de separación eficientes asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de nomegestrol experimenta diversas reacciones químicas, incluyendo:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del acetato de this compound puede producir cetonas, mientras que la reducción puede producir derivados hidroxilados .

Comparación Con Compuestos Similares

- Medroxyprogesterone acetate

- Megestrol acetate

- Dienogest

Comparison: Nomegestrol acetate is unique due to its high selectivity for the progesterone receptor and minimal androgenic, estrogenic, and glucocorticoid effects. Unlike medroxyprogesterone acetate and megestrol acetate, this compound acetate has a more favorable safety profile and fewer side effects. Dienogest, another similar compound, is also used in the treatment of endometriosis but has different pharmacokinetic properties and clinical applications .

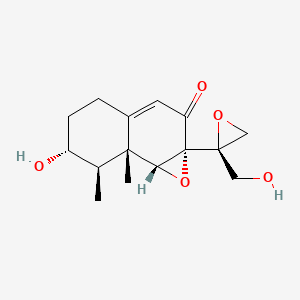

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIYQJTUIACIG-YBZCJVABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866702 | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58691-88-6 | |

| Record name | Nomegestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58691-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomegestrol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomegestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMEGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

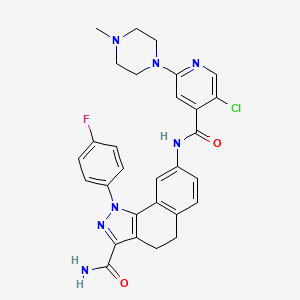

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)